5-氯-2-(环己氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, typically involves reactions of secondary amines . These reactions can include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .Molecular Structure Analysis

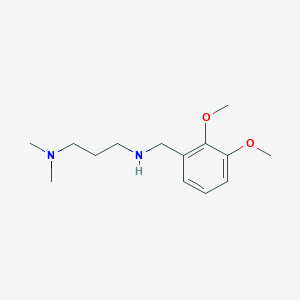

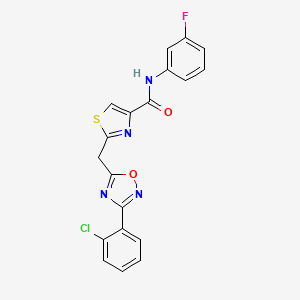

The molecular structure of 5-Chloro-2-(cyclohexyloxy)aniline consists of a phenyl group (C6H5) attached to an amino group (NH2) with a chlorine atom and a cyclohexyloxy group attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions of anilines like 5-Chloro-2-(cyclohexyloxy)aniline can involve various processes, including reactions with alkyl halides, halogens, nitrous acid, and dilute acids . The product of these reactions can depend on the amount of available aniline and alkyl halide .Physical And Chemical Properties Analysis

Anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .科学研究应用

光催化降解

氯化苯胺(包括类似于 5-氯-2-(环己氧基)苯胺的化合物)的一个著名应用是在环境化学领域,在该领域中,它们因在光催化条件下的降解而受到研究。氯化苯胺通常用作化学合成中的起始原料,并且可能成为废水中的污染物。研究表明,通过向 UV/TiO2 体系中引入低含量的 H2O2,可以增强这些化合物(例如 2-氯苯胺)的光催化降解。溶液的 pH 值显着影响降解速率,突出了这些反应对环境条件的敏感性(Chu, Choy, & So, 2007)。

晶体工程和超分子化学

另一个应用领域是晶体工程和超分子化学,其中氯化苯胺参与创建新型晶体结构。例如,氯苯二酸已用于与刚性有机配体共结晶,形成具有独特氢键模式的配合物。研究这些结构的目的是创造具有特定光学或电子特性的新材料的潜力(Zaman, Tomura, & Yamashita, 2001)。

光物理学和光化学

在光物理学和光化学中,氯化苯胺衍生物在光照下的反应性是一个研究课题。例如,对 4-氯苯胺的光解的研究提供了苯阳离子形成及其后续反应的见解。这些发现对于理解苯胺衍生物在各种光诱导化学过程中的行为非常有价值,有可能导致在光稳定、光致变色材料和光催化中的应用(Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001)。

材料科学和聚合物化学

在材料科学和聚合物化学中,苯胺基化合物的合成和表征证明了它们在创造新材料中的用途。例如,通过与苯胺的偶氮后偶联反应合成的偶氮苯染料生色团官能化聚电解质的研究表明在自组装材料和光处理中具有潜在应用。这些材料可以表现出独特的电学、光学或机械性能,使其适用于广泛的技术应用(Wang, Balasubramanian, Kumar, Tripathy, & Li, 1998)。

安全和危害

属性

IUPAC Name |

5-chloro-2-cyclohexyloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYFKAANHGOOOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(cyclohexyloxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2735587.png)

![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)

![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)

![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)